Neomycin Deuterated
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Overview
Description
Neomycin Deuterated is a variant of the aminoglycoside antibiotic neomycin, in which hydrogen atoms are replaced with deuterium atoms. This modification enhances the compound’s stability and provides unique properties that are valuable in scientific research. This compound is primarily used to study protein synthesis mechanisms and the interactions between ribosomal RNA and proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Neomycin Deuterated typically involves the substitution of hydrogen atoms in neomycin with deuterium. This can be achieved using standard synthetic methods where a deuterium source replaces the hydrogen source in the reaction. The process requires careful control of reaction conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of Streptomyces fradiae, followed by chemical modification to replace hydrogen atoms with deuterium. This method ensures a consistent and high-yield production of the deuterated compound .
Chemical Reactions Analysis
Types of Reactions: Neomycin Deuterated undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .
Scientific Research Applications
Neomycin Deuterated has extensive applications in scientific research, including:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed to investigate the interactions between ribosomal RNA and proteins, providing insights into protein synthesis mechanisms.
Medicine: Utilized in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: Applied in the production of deuterated compounds for various industrial applications, including the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Neomycin Deuterated involves its binding to the ribosome, a complex molecular apparatus responsible for protein synthesis. By binding to the ribosome, this compound disrupts its normal function, thereby inhibiting protein synthesis. This disruption is valuable for studying the intricate mechanisms of protein synthesis and the interactions between RNA and proteins .
Comparison with Similar Compounds
Neomycin: The non-deuterated form of Neomycin Deuterated, used as an antibiotic.
Tobramycin: Another aminoglycoside antibiotic with similar properties but different molecular structure.
Gentamicin: An aminoglycoside antibiotic with a broader spectrum of activity.
Uniqueness: this compound is unique due to the incorporation of deuterium atoms, which enhances its stability and provides distinct properties useful in scientific research. This modification allows for more precise studies of molecular interactions and mechanisms, making it a valuable tool in various fields .
Properties
CAS No. |
1173840-30-6 |
---|---|
Molecular Formula |
C₂₃H₄₆N₆O₁₃ .3(H₂SO₄) .xH₂O(for undeuterated) |
Molecular Weight |
908.88 |
Synonyms |
Fradiomycin-deuterated |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.